molecular formula C14H10ClNS B572114 2-Chloro-4-[2-(methylsulfanyl)phenyl]benzonitrile CAS No. 1237083-91-8

2-Chloro-4-[2-(methylsulfanyl)phenyl]benzonitrile

Cat. No. B572114
M. Wt: 259.751
InChI Key: IMTFSJOXTVBOKR-UHFFFAOYSA-N
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Description

2-Chloro-4-[2-(methylsulfanyl)phenyl]benzonitrile (2C4MSPBN) is a chemical compound used in a variety of scientific research applications. It is a colorless solid with a molecular weight of 222.6 g/mol and a melting point of 33-35°C. 2C4MSPBN is a versatile compound with a wide range of uses in organic chemistry, pharmaceuticals, and biochemistry.

Scientific Research Applications

2-Chloro-4-[2-(methylsulfanyl)phenyl]benzonitrile

is a chemical compound with the molecular weight of 183.66 . This compound is often used in the field of chemical synthesis .

Phenol derivatives, such as 2-Chloro-4-[2-(methylsulfanyl)phenyl]benzonitrile, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance . In addition, m-aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .

In 2022, a group led by Zhong published a synthesis method for producing 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol . The synthesis was accomplished through the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol and required a high temperature (130 °C) and an inert atmosphere for a 24-h reaction time .

properties

IUPAC Name

2-chloro-4-(2-methylsulfanylphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNS/c1-17-14-5-3-2-4-12(14)10-6-7-11(9-16)13(15)8-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTFSJOXTVBOKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=CC(=C(C=C2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90742684
Record name 3-Chloro-2'-(methylsulfanyl)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-[2-(methylsulfanyl)phenyl]benzonitrile

CAS RN

1237083-91-8
Record name 3-Chloro-2'-(methylsulfanyl)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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